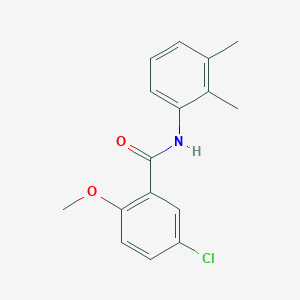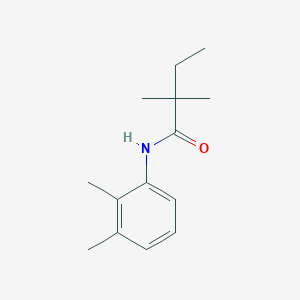![molecular formula C13H19NO B411791 3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B411791.png)
3-methyl-N-[(4-methylphenyl)methyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[(4-methylphenyl)methyl]butanamide is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is a derivative of butanamide, characterized by the presence of a methyl group and a 4-methylbenzyl group attached to the nitrogen atom.
Méthodes De Préparation
The synthesis of 3-methyl-N-[(4-methylphenyl)methyl]butanamide typically involves the reaction of 3-methylbutanoyl chloride with 4-methylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
3-methyl-N-[(4-methylphenyl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
3-methyl-N-[(4-methylphenyl)methyl]butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[(4-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
3-methyl-N-[(4-methylphenyl)methyl]butanamide can be compared with other similar compounds, such as:
3-methylbutanamide: This compound lacks the 4-methylbenzyl group and has different chemical and biological properties.
N-(4-methylbenzyl)butanamide: This compound lacks the 3-methyl group, leading to variations in its reactivity and applications.
3-methyl-N-butylbutanamide: This compound has a butyl group instead of the 4-methylbenzyl group, resulting in different physical and chemical characteristics.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.3g/mol |
Nom IUPAC |
3-methyl-N-[(4-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C13H19NO/c1-10(2)8-13(15)14-9-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
Clé InChI |
UXUOVEDGHBFCPN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CC(C)C |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


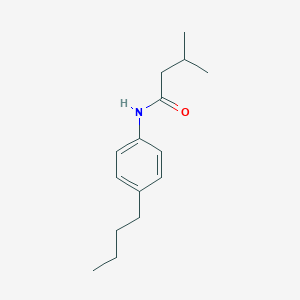

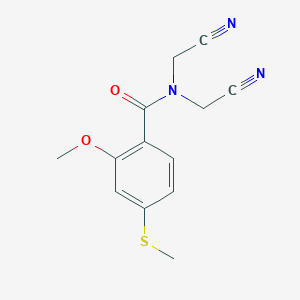
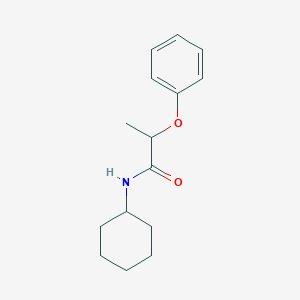
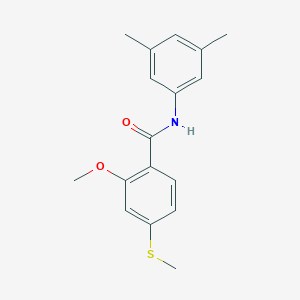

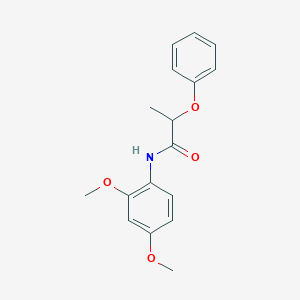
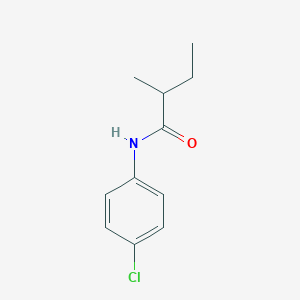
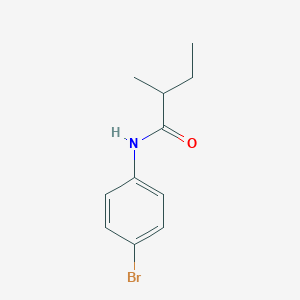
![Dimethyl 5-[(2-phenylbutanoyl)amino]isophthalate](/img/structure/B411725.png)
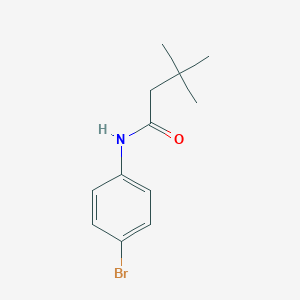
![Dimethyl 5-[(2-methylbutanoyl)amino]isophthalate](/img/structure/B411729.png)
